2-Chloro-1-fluoro-4-iodobenzene
Overview
Description
2-Chloro-1-fluoro-4-iodobenzene, also known as 2-Chlor-4-fluor-1-iodbenzol, is a polyhalobenzene . It has a molecular formula of C6H3ClFI . It is used as an intermediate for pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-fluoro-4-iodobenzene consists of a benzene ring with chlorine, fluorine, and iodine substituents . The average mass of the molecule is 256.444 Da .Physical And Chemical Properties Analysis
2-Chloro-1-fluoro-4-iodobenzene is a solid . It has a density of 2.0±0.1 g/cm3, a boiling point of 220.9±20.0 °C at 760 mmHg, and a flash point of 87.4±21.8 °C . It is slightly soluble in water .Scientific Research Applications
Vibrational Spectra Studies
Research by Kwon et al. (2002) analyzed the vibrational spectra of halobenzene cations, including those similar to 2-Chloro-1-fluoro-4-iodobenzene. These studies are critical for understanding the electronic states and ionization energies of such compounds, contributing to our knowledge of their physical and chemical properties (Kwon et al., 2002).
Palladium-Catalyzed Borylation
Sumimoto et al. (2004) conducted a theoretical study on the palladium-catalyzed borylation of iodobenzene, which is relevant to 2-Chloro-1-fluoro-4-iodobenzene. Such studies provide insights into the mechanisms of complex chemical reactions, enhancing our understanding of catalysis and reaction kinetics (Sumimoto et al., 2004).
Surface Chemistry and Reaction Kinetics
Meyers and Gellman (1995) investigated the Ullmann phenyl coupling reaction on the Cu(111) surface using substituted iodobenzenes, including compounds structurally similar to 2-Chloro-1-fluoro-4-iodobenzene. This research is pivotal in surface chemistry and understanding reaction mechanisms on metal surfaces (Meyers & Gellman, 1995).
Photodissociation and Absorption Studies
Liu et al. (2004) explored the excited state properties and photodissociation channels of monohalobenzenes, closely related to 2-Chloro-1-fluoro-4-iodobenzene. Understanding the behavior of these compounds under light exposure is crucial for applications in photochemistry and environmental studies (Liu et al., 2004).
Reaction Mechanism Analysis
Alarcón-Espósito et al. (2015) examined the SNAr reaction mechanism and the effects of preferential solvation for compounds including 1-fluoro-2,4-dinitrobenzene. Such research aids in the detailed understanding of organic reaction mechanisms, particularly in the context of solvent effects (Alarcón-Espósito et al., 2015).
Studies in Solvation and Reaction Rates
Onyido and Hirst (1991) researched the influence of steric and electronic effects on the SNAr reactions in dimethyl sulphoxide, including studies on chloro- and fluoro-dinitrobenzenes. This provides a deeper understanding of how different factors affect reaction rates in specific solvents (Onyido & Hirst, 1991).
Radiolysis and Halide Ion Formation
Naik and Mohan (2005) studied the radiolysis of dihalobenzenes, which can be related to the behavior of 2-Chloro-1-fluoro-4-iodobenzene under radiation. This kind of research is significant in understanding the chemical changes and ion formation under radiation exposure (Naik & Mohan, 2005).
Safety And Hazards
properties
IUPAC Name |
2-chloro-1-fluoro-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-5-3-4(9)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMASDGWBVAVFQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369184 | |
Record name | 2-chloro-1-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-fluoro-4-iodobenzene | |
CAS RN |
156150-67-3 | |
Record name | 2-Chloro-1-fluoro-4-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156150-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-1-fluoro-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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